molecular formula C10H9N5S B498051 4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE

4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE

Cat. No.: B498051
M. Wt: 231.28g/mol
InChI Key: YLTYLWXRINZSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2,4-triazole-5-thiol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its pharmacological effects. The compound can also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}pyridine is unique due to its specific combination of triazole, thiadiazole, and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28g/mol

IUPAC Name

3-ethyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H9N5S/c1-2-8-12-13-10-15(8)14-9(16-10)7-3-5-11-6-4-7/h3-6H,2H2,1H3

InChI Key

YLTYLWXRINZSCI-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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